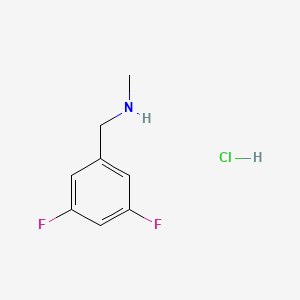

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

Description

BenchChem offers high-quality 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTGSLQOMQVCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties & Characterization of N-Methyl-3,5-Difluorobenzylamine Hydrochloride

This technical guide details the physical properties, synthesis, and characterization of N-methyl-3,5-difluorobenzylamine hydrochloride . It is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a fluorinated building block for optimizing drug potency and metabolic stability.

Executive Summary

N-methyl-3,5-difluorobenzylamine hydrochloride is a specialized secondary amine salt used primarily as an intermediate in the synthesis of pharmaceutical agents. The incorporation of the 3,5-difluorophenyl moiety is a strategic design choice in medicinal chemistry; the fluorine atoms modulate the electronic properties of the aromatic ring, enhance lipophilicity (LogP), and block metabolic "soft spots" (positions 3 and 5) against cytochrome P450 oxidation. This guide provides a rigorous analysis of its physicochemical profile, synthesis pathways, and quality control protocols.

Chemical Identity & Structural Analysis

The compound exists as a hydrochloride salt, ensuring higher stability and water solubility compared to its free base oil form.

| Property | Detail |

| Chemical Name | N-Methyl-3,5-difluorobenzylamine hydrochloride |

| IUPAC Name | 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride |

| CAS Number | 90389-29-0 (HCl Salt) / 90390-27-5 (Parent Primary Amine Ref) |

| Molecular Formula | C₈H₁₀ClF₂N |

| Molecular Weight | 193.62 g/mol |

| SMILES | CNCC1=CC(F)=CC(F)=C1.Cl |

| Appearance | White to off-white crystalline solid |

Synthesis & Production Workflow

To ensure high purity and avoid bis-alkylation byproducts, the preferred synthetic route is Reductive Amination . This method allows for precise control over the stoichiometry, yielding the secondary amine efficiently before salt formation.

Reaction Pathway[2][3]

-

Condensation: 3,5-Difluorobenzaldehyde reacts with methylamine to form the imine intermediate.

-

Reduction: The imine is reduced in situ using Sodium Triacetoxyborohydride (STAB) or NaBH₄ to yield the free base.

-

Salt Formation: Treatment with anhydrous HCl in diethyl ether or dioxane precipitates the hydrochloride salt.

Figure 1: Step-wise reductive amination pathway for the synthesis of N-methyl-3,5-difluorobenzylamine HCl.

Physical Properties Profile

The following data aggregates experimental values and high-confidence predictions based on structural analogs (e.g., N-methylbenzylamine HCl).

Solid-State Properties

| Parameter | Value / Range | Context |

| Melting Point | 175°C – 185°C (Predicted) | Typical range for N-methylbenzylamine HCl analogs. Sharp endotherm indicates high crystallinity. |

| Hygroscopicity | Moderate | Amine salts are prone to moisture uptake. Storage in a desiccator is required to prevent deliquescence. |

| Thermal Stability | Stable < 150°C | Decomposition (loss of HCl) typically begins above the melting point. |

Solution & Electronic Properties

| Parameter | Value | Implications for Drug Design |

| Solubility (Water) | > 50 mg/mL | Highly soluble due to ionic character; suitable for aqueous formulations. |

| Solubility (Organic) | Soluble in MeOH, DMSO; Insoluble in Et₂O, Hexane. | Useful for recrystallization purification strategies. |

| pKa (Conjugate Acid) | 9.5 ± 0.3 | The fluorine atoms (electron-withdrawing) slightly lower the pKa compared to N-methylbenzylamine (~9.8). |

| LogP (Free Base) | ~1.9 | Fluorine substitution increases lipophilicity relative to the non-fluorinated analog (LogP ~1.4), improving membrane permeability. |

Analytical Characterization Protocols

For validation in a research setting, the following multi-modal characterization matrix is recommended.

Nuclear Magnetic Resonance (NMR)

The presence of fluorine requires 19F-NMR for definitive confirmation of the substitution pattern.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.5 ppm (br s, 2H, NH₂⁺) – Ammonium protons.

-

δ 7.1–7.3 ppm (m, 3H, Ar-H) – Characteristic splitting due to F-H coupling.

-

δ 4.1 ppm (s, 2H, Ar-CH₂-N) – Benzylic methylene.

-

δ 2.55 ppm (s, 3H, N-CH₃) – N-Methyl group.

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

Single signal around -109 to -110 ppm (triplet-like due to H-coupling), confirming the symmetric 3,5-substitution.

-

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

-

Retention Time: Expect elution earlier than non-fluorinated analogs due to polarity of the salt, but later than simple benzylamines due to lipophilic fluorine.

Handling, Safety, and Stability

-

Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage) . As an amine hydrochloride, it is corrosive to mucous membranes.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to air will lead to "caking" and hydrolysis risks over time.

-

Incompatibility: Strong oxidizing agents and strong bases (liberates the volatile free base).

References

-

Shao-Yuan Reagents. (n.d.). N-Methyl-3,5-difluorobenzylamine Hydrochloride Product Page. Retrieved from

-

Thermo Fisher Scientific. (2010). Safety Data Sheet: Benzylamine derivatives. Retrieved from

-

PubChem. (2025).[1] 3,5-Difluorobenzylamine (Compound Summary). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Fluorinated Building Blocks: 3,5-Difluorobenzylamine. Retrieved from

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl via Reductive Amination

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(3,5-Difluorophenyl)-N-methylmethanamine Hydrochloride, a valuable secondary amine intermediate in pharmaceutical research and development.[1] The described methodology utilizes a robust and efficient one-pot reductive amination of 3,5-difluorobenzaldehyde with methylamine, followed by reduction of the in situ-generated imine using sodium borohydride. This guide is tailored for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety considerations, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction and Scientific Principle

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry. The target molecule, 1-(3,5-difluorophenyl)-N-methylmethanamine, incorporates a difluorophenyl moiety, a common structural motif used to enhance metabolic stability and modify the pharmacokinetic properties of drug candidates.

The most direct and widely adopted strategy for this transformation is reductive amination .[2] This powerful method converts a carbonyl group into an amine through an intermediate imine.[3] The process detailed herein involves two principal mechanistic stages occurring sequentially in a single reaction vessel:

-

Imine Formation: The synthesis begins with the nucleophilic addition of a primary amine (methylamine) to the carbonyl carbon of 3,5-difluorobenzaldehyde.[4][5][6] This addition forms a transient carbinolamine intermediate. Under mildly acidic or neutral conditions, the carbinolamine readily dehydrates, eliminating a water molecule to form a C=N double bond, yielding the corresponding N-methylimine (also known as a Schiff base).[7][8] The reaction is reversible, and the equilibrium can be influenced by the removal of water.[4]

-

Imine Reduction: The formed imine is then reduced to the target secondary amine. While various reducing agents exist, sodium borohydride (NaBH₄) is selected for this protocol due to its excellent efficacy, operational simplicity, and favorable safety profile compared to more hazardous reagents like sodium cyanoborohydride.[9] NaBH₄ acts as a hydride (H⁻) donor, which nucleophilically attacks the electrophilic carbon of the imine, cleaving the π-bond and forming the C-N single bond of the final amine.[10][11]

The final step involves the conversion of the resulting free amine into its hydrochloride salt by treatment with hydrochloric acid, which improves stability, handling, and solubility for downstream applications.

Experimental Workflow and Visualization

The overall synthetic strategy is a streamlined, one-pot process designed for efficiency and high throughput.

Caption: One-pot synthesis workflow for 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl.

Detailed Experimental Protocol

3.1 Materials and Reagents

Ensure all reagents are of appropriate purity (≥98%) and solvents are anhydrous where specified.

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Supplier Example |

| 3,5-Difluorobenzaldehyde | 142.10 | 32085-88-4 | Sigma-Aldrich |

| Methylamine (2.0 M in THF) | 31.06 | 74-89-5 | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | 37.83 | 16940-66-2 | Sigma-Aldrich |

| Methanol (MeOH), Anhydrous | 32.04 | 67-56-1 | Fisher Scientific |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | VWR |

| Hydrochloric Acid (2.0 M in Diethyl Ether) | 36.46 | 7647-01-0 | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | LabChem |

| Brine (Saturated NaCl solution) | 58.44 | 7647-14-5 | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Sigma-Aldrich |

3.2 Equipment

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Ice bath

-

Magnetic stir plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or meter

3.3 Step-by-Step Procedure

Scientist's Note: This procedure is designed as a one-pot reaction. It is critical to allow sufficient time for imine formation before introducing the reducing agent to minimize the undesired reduction of the starting aldehyde.[12]

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorobenzaldehyde (5.00 g, 35.2 mmol, 1.0 equiv).

-

Add 70 mL of anhydrous methanol and stir at room temperature (20-25°C) until the aldehyde is fully dissolved.

-

To this clear solution, add methylamine solution (2.0 M in THF, 19.4 mL, 38.7 mmol, 1.1 equiv) dropwise over 5 minutes.

-

Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate. The solution may become slightly cloudy.

-

-

Reduction of the Imine:

-

After 2 hours, place the reaction flask in an ice bath and cool the mixture to 0-5°C.

-

While maintaining the temperature, add sodium borohydride (1.60 g, 42.2 mmol, 1.2 equiv) slowly in small portions over 15-20 minutes. Causality Note: Cooling is essential as the reduction is exothermic. Slow, portion-wise addition of NaBH₄ controls the reaction rate and prevents a dangerous temperature spike and potential side reactions. Vigorous gas (H₂) evolution will be observed.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde/imine spot has disappeared.

-

-

Work-up and Isolation of the Free Amine:

-

Cool the reaction mixture again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 50 mL of deionized water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol and THF.

-

Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3,5-difluorophenyl)-N-methylmethanamine as a pale yellow oil.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude amine oil in 50 mL of diethyl ether.

-

While stirring, slowly add hydrochloric acid solution (2.0 M in diethyl ether, ~18 mL, 36 mmol) dropwise. A white precipitate will form immediately.

-

Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

-

Isolate the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any soluble impurities.

-

Dry the product under vacuum at 40°C to a constant weight.

-

Quantitative Data and Characterization

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3,5-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 5.00 g | 35.2 | 1.0 |

| Methylamine | CH₅N | 31.06 | ~1.20 g | 38.7 | 1.1 |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.60 g | 42.2 | 1.2 |

| Product (HCl Salt) | C₈H₁₀ClF₂N | 193.62 | ~6.0 g | ~31.0 | N/A |

| Expected Yield: | 6.81 g | 35.2 | ~88% |

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H-NMR (DMSO-d₆): Expected signals include a singlet/triplet for the methyl group, a singlet for the benzylic CH₂, aromatic protons in the characteristic pattern for a 3,5-disubstituted ring, and a broad singlet for the amine protons (N-H).[13]

-

¹³C-NMR (DMSO-d₆): Signals corresponding to the methyl, benzylic, and aromatic carbons. The C-F coupling will be observable.[13]

-

Mass Spectrometry (ESI+): Calculated for C₈H₁₀F₂N [M+H]⁺: 158.0776; Found: 158.0778.

-

Melting Point: Compare with literature values.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.

-

Flammability: Methanol, THF, ethyl acetate, and diethyl ether are highly flammable. Keep away from ignition sources.

-

Sodium Borohydride: NaBH₄ reacts with water and acidic solutions to produce flammable hydrogen gas. Add it slowly and cautiously.

-

Corrosives: Hydrochloric acid is highly corrosive. Handle with extreme care.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

JoVE. (2025). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. Journal of Visualized Experiments. [Link]

-

ChemHelp ASAP. (2020). Imine preparation & formation mechanism. YouTube. [Link]

-

The Organic Chemistry Tutor. (2019). Synthesis of imines from primary amines and carbonyl compounds. YouTube. [Link]

-

OpenStax. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. [Link]

-

Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine?. [Link]

-

University of Texas at Dallas. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide. YouTube. [Link]

-

ResearchGate. (2003). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]

-

Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. [Link]

-

Royal Society of Chemistry. (2020). Supporting Information for a related synthesis. [Link]

-

Journal of the Indian Chemical Society. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

-

Dana Bioscience. (n.d.). 1-(3,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine hydrochloride 1g. [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC. [Link]

Sources

- 1. Buy 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl (EVT-2829343) | 90389-29-0 [evitachem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 7. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]

- 8. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 11. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of pyrrole derivatives using 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

Executive Summary

This Application Note details the synthetic protocols for integrating 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl (DFMA-HCl) into pyrrole scaffolds. This specific secondary amine is a high-value pharmacophore in medicinal chemistry; the 3,5-difluoro substitution pattern is widely utilized to block metabolic "soft spots" (preventing P450-mediated oxidation) and modulate lipophilicity, while the N-methyl group often improves solubility and membrane permeability compared to primary amines.[1]

We present two distinct, self-validating methodologies:

-

The Mannich Reaction (C-2 Selective): A direct C-H functionalization strategy for rapid library generation.[1]

-

Reductive Amination (Regiocontrolled): A convergent approach using pyrrole-carboxaldehydes for precise structural targeting (C-3 or C-2).[1]

Chemical Context & Strategic Rationale

2.1 The Building Block

-

Compound: 1-(3,5-Difluorophenyl)-N-methylmethanamine Hydrochloride[1][2][3]

-

Role: Nucleophilic Secondary Amine Source[1]

-

Key Feature: The hydrochloride salt form stabilizes the amine against oxidation but requires in situ neutralization (free-basing) or buffered conditions to participate in nucleophilic attack.[1]

2.2 Reaction Pathways

The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic aromatic substitution (EAS).[1] However, direct alkylation with alkyl halides is often uncontrolled (poly-alkylation).[1] Therefore, we utilize Imine/Iminium intermediates to ensure mono-functionalization.[1]

Figure 1: Strategic bifurcation for pyrrole functionalization.[1] Pathway A utilizes the pyrrole's innate nucleophilicity; Pathway B utilizes an external electrophile (aldehyde) on the pyrrole ring.[1]

Protocol A: The Mannich Reaction (Direct C-2 Functionalization)[1]

Objective: Synthesis of 2-((N-(3,5-difluorobenzyl)-N-methylamino)methyl)pyrrole.

Mechanism: The secondary amine reacts with formaldehyde to generate a reactive iminium ion (

3.1 Materials

| Reagent | Equiv.[1][4] | Role |

| DFMA-HCl | 1.0 | Amine Source |

| Pyrrole | 1.2 | Nucleophilic Core |

| Formaldehyde (37% aq) | 1.2 | Carbon Linker Source |

| Acetic Acid (Glacial) | Solvent | Solvent & Catalyst |

| Sodium Acetate | 1.1 | Buffer (neutralizes HCl) |

3.2 Step-by-Step Methodology

-

Preparation of the Mannich Reagent (In Situ):

-

In a round-bottom flask, dissolve DFMA-HCl (1.0 equiv) and Sodium Acetate (1.1 equiv) in Glacial Acetic Acid (0.5 M concentration relative to amine).

-

Expert Insight: The sodium acetate is critical.[1] It converts the HCl salt to the free amine in situ, allowing it to react with formaldehyde, while the acetic acid catalyzes the iminium formation.[1]

-

Add Formaldehyde (37% aq) (1.2 equiv) dropwise.[1] Stir at room temperature for 15 minutes.

-

-

Pyrrole Addition:

-

Cool the mixture to 0°C. Pyrrole polymerization is a risk at higher temperatures in acidic media.[1]

-

Add Pyrrole (1.2 equiv) slowly.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

-

Quenching & Isolation:

-

Purification:

Protocol B: Reductive Amination (Regiocontrolled)[1]

Objective: Coupling DFMA-HCl to a specific isomer (e.g., Pyrrole-3-carboxaldehyde) to access derivatives not easily made via Mannich chemistry. Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.[1]

4.1 Materials

| Reagent | Equiv. | Role |

| DFMA-HCl | 1.0 | Amine Source |

| Pyrrole-3-carboxaldehyde | 1.0 | Electrophilic Partner |

| STAB ( | 1.5 | Mild Reducing Agent |

| DIPEA (Hünig's Base) | 1.2 | Neutralizing Base |

| DCE (1,2-Dichloroethane) | Solvent | Aprotic Solvent |

4.2 Step-by-Step Methodology

-

Free-Basing & Imine Formation:

-

In a reaction vial, suspend DFMA-HCl (1.0 equiv) in DCE (0.2 M).

-

Add DIPEA (1.2 equiv) and stir for 10 minutes to ensure full liberation of the free amine.

-

Add Pyrrole-3-carboxaldehyde (1.0 equiv).[1]

-

Optional: Add activated 4Å Molecular Sieves to absorb water and drive imine formation.[1] Stir for 1–2 hours at RT.[1]

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Expert Insight: STAB is preferred over

because it selectively reduces the iminium ion without reducing the aldehyde or the pyrrole ring itself [1].[1] -

Stir at RT for 16 hours.

-

-

Work-up:

-

Validation:

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Mannich) | Pyrrole Polymerization | Ensure temperature is kept low (0°C) during addition. Reduce acid concentration or switch to ethanol solvent.[1] |

| Poly-substitution | Excess Reagents | Strictly control stoichiometry (1:1:1).[1] Use a slight excess of pyrrole, not the amine/formaldehyde.[1] |

| Incomplete Reaction (Reductive) | Salt Interference | Ensure DFMA-HCl is fully neutralized with DIPEA before adding the aldehyde. |

| Streaking on TLC | Amine Interaction with Silica | Pre-wash the TLC plate with 1% Et3N in solvent or use amine-functionalized silica.[1] |

Safety & Handling

-

Fluorinated Compounds: While generally stable, 3,5-difluoro derivatives should be treated as potential metabolic blockers.[1] Avoid inhalation.

-

Formaldehyde: A known carcinogen.[1] Use only in a fume hood.

-

Exotherms: The neutralization of the HCl salt with strong base (NaOH) is exothermic.[1] Perform slowly with cooling.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link

-

Arend, M., et al. "Modern Variants of the Mannich Reaction."[1] Angewandte Chemie International Edition, vol. 37, no.[1][5] 8, 1998, pp. 1044-1070.[1] Link

-

Sigma-Aldrich. "Product Specification: 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl."[1][2] Merck KGaA.[1] Link

-

Doyle, A. G., et al. "Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination."[1] Journal of the American Chemical Society, vol. 140, no.[1] 6, 2018. Link

Sources

Reaction conditions for coupling 1-(3,5-Difluorophenyl)-N-methylmethanamine with sulfonyl chlorides

Introduction & Chemical Context

This application note details the optimized reaction conditions for coupling 1-(3,5-Difluorophenyl)-N-methylmethanamine (referred to herein as Amine-1 ) with various sulfonyl chlorides.

Amine-1 represents a privileged scaffold in medicinal chemistry. The 3,5-difluorophenyl motif is frequently employed to block metabolic "soft spots" (preventing P450 oxidation) and modulate lipophilicity (

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur of the sulfonyl chloride. The reaction is driven to completion by the presence of a base, which neutralizes the hydrochloric acid (HCl) byproduct.

Key Mechanistic Considerations:

-

Nucleophilicity: The methylene spacer (

) insulates the nitrogen from the electron-withdrawing effect of the fluorine atoms. Consequently, Amine-1 retains high nucleophilicity comparable to -

Chemoselectivity: As a secondary amine, Amine-1 stops cleanly at the mono-sulfonamide stage.

-

Hydrolysis Risk: Sulfonyl chlorides are moisture-sensitive. Competitive hydrolysis to sulfonic acid is the primary yield-limiting factor.

Figure 1: Mechanistic pathway for the sulfonylation of secondary amines.[1]

Experimental Protocols

Two distinct methods are provided. Method A is the standard for discovery chemistry (high solubility, anhydrous). Method B is a biphasic Schotten-Baumann protocol, ideal for scale-up or when using inorganic bases.

Critical Pre-Requisite: Stoichiometry Check

Amine-1 is commercially available often as the Hydrochloride Salt (HCl) .

-

If using Free Base: 1.2 eq. Base required.

-

If using HCl Salt: 2.5 eq. Base required (1 eq to free the amine + 1.5 eq to scavenge reaction acid).

Method A: Anhydrous Organic Phase (Standard)

Best for: Small scale (<1g), moisture-sensitive sulfonyl chlorides, and parallel synthesis.

Reagents:

-

Amine-1 (HCl salt): 1.0 equiv.

-

Sulfonyl Chloride: 1.1 – 1.2 equiv.

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Use 3.0 equiv.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Catalyst (Optional): DMAP (0.1 equiv) if the sulfonyl chloride is sterically hindered.

Protocol:

-

Preparation: In a dry round-bottom flask under Nitrogen/Argon, suspend Amine-1 (HCl salt) (1.0 equiv) in anhydrous DCM (

concentration). -

Neutralization: Add DIPEA (3.0 equiv) via syringe. Stir for 5–10 minutes at Room Temperature (RT) until the salt dissolves and the free amine is generated.

-

Cooling: Cool the solution to

using an ice bath. -

Addition: Add the Sulfonyl Chloride (1.1 equiv) portion-wise or as a solution in minimal DCM. Note: Slow addition prevents exotherms which can accelerate hydrolysis.

-

Reaction: Remove ice bath and stir at RT. Monitor by TLC or LC-MS.

-

Typical time: 1–4 hours.

-

-

Quench: Add a small amount of water or saturated

solution.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>5g), "Green" chemistry requirements, or when organic bases are difficult to remove.

Reagents:

-

Amine-1 (HCl salt): 1.0 equiv.

-

Sulfonyl Chloride: 1.2 – 1.5 equiv.

-

Base: Sodium Carbonate (

) or Potassium Carbonate ( -

Solvent System: 1:1 mixture of Water and Ethyl Acetate (or DCM).

Protocol:

-

Aqueous Phase: Dissolve

(3.5 equiv) in water. Add Amine-1 (HCl salt) to this solution. Stir until dissolved. -

Organic Phase: Dissolve Sulfonyl Chloride (1.2 equiv) in Ethyl Acetate or DCM.

-

Mixing: Add the organic phase to the aqueous phase vigorously.

-

Reaction: Stir rapidly at RT. High agitation is critical to maximize the interfacial surface area.

-

Typical time: 2–12 hours.

-

-

Workup: Separate phases. Extract the aqueous layer once with fresh organic solvent. Combine organic layers.

Purification & Analysis Strategy

The chemical properties of the reactants allow for a "Self-Cleaning" workup procedure.

| Component | Nature | Removal Strategy |

| Product (Sulfonamide) | Neutral / Lipophilic | Retained in Organic Phase. |

| Amine-1 (Unreacted) | Basic | Acid Wash: Extracts into aqueous phase as salt. |

| Sulfonyl Chloride | Electrophilic | Base Wash: Hydrolyzes to Sulfonic Acid (water soluble). |

| Sulfonic Acid | Acidic | Base Wash: Extracts into aqueous phase as sulfonate. |

Optimized Workup Protocol (for Method A):

-

Dilute reaction mixture with excess DCM or EtOAc.

-

Wash 1 (Acidic): Wash with

( -

Wash 2 (Basic): Wash with Saturated

( -

Wash 3 (Neutral): Wash with Brine (

). -

Dry over

, filter, and concentrate.

Troubleshooting & Decision Logic

Figure 2: Decision matrix for protocol selection and troubleshooting.

Common Issues

-

Low Yield (Hydrolysis): If the sulfonyl chloride hydrolyzes before coupling, you will see the corresponding Sulfonic Acid in LCMS (Mass = Sulfonyl Chloride - Cl + OH).

-

Fix: Ensure solvents are anhydrous. Switch to Method A. Add Sulfonyl Chloride at

.

-

-

Sluggish Reaction:

-

Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive

-sulfonylpyridinium intermediate.

-

-

Impurity Persistence:

-

Fix: If unreacted amine remains, increase the concentration of the HCl wash or perform a recrystallization from EtOH/Heptane.

-

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Sulfonamides. Retrieved from Benchchem.com.

-

Sarges, R., et al. (1976). Synthesis and Novel Antipsychotic Activity of 3,5-Difluorobenzylamine Derivatives. Journal of Medicinal Chemistry, 19(6), 695-709. (Demonstrates stability/utility of the 3,5-difluoro motif).

-

Organic Chemistry Portal. (2024). Schotten-Baumann Reaction Conditions. Link

-

Sigma-Aldrich. (2024). Product Specification: 3,5-Difluorobenzylamine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3,5-Difluorophenyl)-N-methylmethanamine Hydrochloride

Welcome to the dedicated technical support guide for 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for achieving high purity. The presence of impurities, even in small amounts, can significantly impact downstream applications, from analytical characterization to biological assays.[1] This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to address common purification challenges, grounded in fundamental chemical principles and field-proven techniques.

Part 1: FAQ - Initial Assessment and Common Impurity Classes

This section addresses the critical first step: understanding the nature of the impurities in your crude material. A correct diagnosis is essential for selecting the most effective purification strategy.

Q1: What are the most likely impurities in my crude 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride?

A: The impurity profile is largely dependent on the synthetic route. However, based on common syntheses involving reductive amination or multi-step pathways starting from precursors like 1,3,5-trifluorobenzene, impurities typically fall into several categories:[2]

-

Process-Related Impurities:

-

Unreacted Starting Materials: Residual 3,5-difluorobenzaldehyde or 3,5-difluoroaniline.

-

Reaction Intermediates: Incomplete conversion at any stage of a multi-step synthesis.

-

Over-Alkylated Byproducts: Formation of the tertiary amine, 1-(3,5-Difluorophenyl)-N,N-dimethylmethanamine.

-

-

Reagent-Related Impurities:

-

Degradation Products:

-

Oxidation Products: Amines can be susceptible to air oxidation, leading to colored impurities.

-

Nitrosamines: Secondary amines can potentially form N-nitrosamine impurities, which are a class of genotoxic impurities of significant concern.[5]

-

Q2: My crude product is off-white, yellow, or slightly brown. What causes this discoloration and how do I remove it?

A: Discoloration typically points to trace levels of highly conjugated or oxidized impurities. These often arise from the degradation of starting materials or the product itself. While often present in small quantities (<1%), they are aesthetically and often functionally undesirable.

Solution: The most effective method for removing colored impurities is treatment with activated charcoal. During recrystallization, after the compound has been fully dissolved in the hot solvent, a small amount of activated charcoal (typically 1-2% w/w) is added to the solution. The mixture is held at temperature for 5-10 minutes and then filtered hot through a pad of Celite® to remove the charcoal.[6] The clarified, colorless solution is then allowed to cool for crystallization.

Q3: How can I quickly assess the purity and nature of my crude sample before attempting a large-scale purification?

A: A multi-pronged analytical approach is recommended:

-

Thin-Layer Chromatography (TLC): A rapid and inexpensive method. Use a polar solvent system (e.g., Dichloromethane/Methanol 9:1 with 0.5% triethylamine to prevent streaking of the free base). This will help you visualize the number of components.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can help resolve closely related impurities.

-

¹H NMR Spectroscopy: This is invaluable for identifying structural impurities. Look for unexpected signals, particularly in the aromatic region or changes in the integration of the N-methyl peak. The presence of a broad peak around 9 ppm could indicate the presence of trichloroacetic acid if that was used in an alternative purification.

Part 2: Troubleshooting Purification Workflows

This section provides detailed protocols and decision-making frameworks for tackling specific purification challenges.

Scenario 1: Gross Impurities Present (Purity <95%)

When the initial purity is low, a bulk purification method is needed to remove inorganic salts and non-basic organic impurities. Acid-base extraction is the gold standard for this purpose.[7][8]

This process leverages the differential solubility of the amine free base and its hydrochloride salt. The salt is water-soluble, while the free base is soluble in organic solvents. This allows for a clean separation from many common impurities.

Caption: Acid-Base Extraction Workflow for Amine Purification.

-

Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of deionized water.

-

Basification: Cool the aqueous solution in an ice bath. Slowly add 10% (w/v) aqueous sodium hydroxide solution dropwise with vigorous stirring until the pH of the solution is >12. The free amine will precipitate out, often making the solution cloudy.

-

Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes of the aqueous layer).

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic bases.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which may be an oil or a low-melting solid.

-

Salt Reformation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Slowly add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or HCl in isopropanol) dropwise until precipitation ceases.[9]

-

Isolation: Stir the resulting slurry for 30 minutes, then collect the purified hydrochloride salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum.

Scenario 2: Moderate Purity (95-99%) with Minor Impurities

For material that is already relatively pure, recrystallization is the most powerful technique to achieve >99.5% purity.[10] The success of this technique is critically dependent on the choice of solvent.

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities remain soluble at all temperatures.[10]

| Solvent System | Rationale & Impurities Targeted |

| Isopropanol (IPA) | A good starting point. The hydrochloride salt often has moderate solubility in hot IPA and lower solubility upon cooling. |

| Ethanol (EtOH) | Similar to IPA, but the salt may be more soluble, potentially requiring the addition of an anti-solvent.[6] |

| IPA / Diethyl Ether | A powerful co-solvent system. Dissolve in minimal hot IPA, then slowly add ether as an anti-solvent to induce crystallization.[6] |

| Methanol / Methyl tert-Butyl Ether (MTBE) | An alternative to the IPA/ether system, often providing well-defined crystals. |

| Acetonitrile (MeCN) | Can be effective for removing less polar impurities. |

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too concentrated.

-

Solution 1 (Dilution): Re-heat the mixture until the oil fully redissolves. Add more of the primary solvent (e.g., IPA) to create a more dilute solution, then allow it to cool much more slowly.

-

Solution 2 (Change Solvents): The chosen solvent may be inappropriate. Switch to a solvent system with a lower boiling point or one in which the compound is less soluble.

A: This indicates either that too much solvent was used or the solution is supersaturated.[10]

-

Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the solvent line. If that fails, add a "seed" crystal of the pure compound to initiate nucleation.[10]

-

Solution 2 (Reduce Solvent Volume): If induction methods fail, gently heat the solution and evaporate some of the solvent under a stream of nitrogen. Then, allow it to cool again.

Caption: Troubleshooting Flowchart for Recrystallization.

References

- US3337630A - Process for the purification of amines.

- US4670232A - Recovery of amines from by-product chloride salts.

- Purific

- 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl. EvitaChem.

- Amine and HCl - salt form

- Purification of organic hydrochloride salt?

- RECRYSTALLIZATION.

- Amine workup. Reddit.

- How can I free-base my amine

- Recrystallization problems. Sciencemadness Discussion Board.

- Nitrosamine Impurities. Pure Synth.

- Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC.

Sources

- 1. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl (EVT-2829343) | 90389-29-0 [evitachem.com]

- 3. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. pure-synth.com [pure-synth.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. echemi.com [echemi.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Managing Hygroscopicity of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

Introduction

Welcome to the technical support guide for 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl (referred to herein as the "Compound"). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the compound's physical properties during experimentation and formulation.

A critical characteristic of this hydrochloride salt is its tendency to absorb moisture from the atmosphere, a property known as hygroscopicity. This can lead to a range of issues, including physical changes (clumping, deliquescence), poor powder flow, and compromised chemical stability.[1][2][3] This guide provides in-depth, actionable solutions to anticipate, troubleshoot, and mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is this Compound susceptible to it?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2][3][4] For pharmaceutical salts like this Compound, this phenomenon is driven by several factors:

-

Ionic Nature: As a hydrochloride salt, the molecule exists as an ionic lattice of protonated amine cations and chloride anions. These charged species have a strong affinity for polar water molecules.[5][6]

-

Crystal Lattice Energy: The stability of a crystal lattice is defined by its lattice energy—the energy released when gaseous ions form a solid crystal.[7][8] If the energy released by water molecules hydrating the ions on the crystal surface is sufficient to overcome the lattice energy, the crystal will readily absorb water.[7][9]

-

Molecular Structure: The presence of polar functional groups, such as the amine and the fluorine atoms, can create sites for hydrogen bonding with water molecules, further influencing its affinity for moisture.[5][6]

Salts of mineral acids, like hydrochloric acid, tend to be polar and can increase the hygroscopicity of the resulting compound.[4]

Q2: What is the Critical Relative Humidity (CRH) and why is it important?

A: The Critical Relative Humidity (CRH) is the specific relative humidity (RH) level, at a given temperature, above which a material will begin to rapidly absorb atmospheric moisture. Below the CRH, the compound will remain relatively stable and dry. Knowing the CRH is crucial for defining appropriate handling, manufacturing, and storage conditions to prevent physical changes.[10] For example, a "very hygroscopic" material may need to be handled in an environment with RH controlled to below 40%.[1]

Q3: What are the consequences of uncontrolled moisture absorption?

A: Uncontrolled moisture uptake can severely impact your experiments and product development:

-

Physical Instability: The powder can become sticky, form clumps or hard cakes, and in severe cases, liquefy (deliquescence). This negatively affects powder flowability, making processes like weighing, blending, and capsule filling difficult and inaccurate.[1][3]

-

Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, potentially leading to a loss of potency and the formation of impurities.[5][6]

-

Solid-State Form Changes: Moisture can induce transitions between different solid forms, such as converting an anhydrous crystal to a hydrate.[11][12] Different forms can have vastly different properties, including solubility and bioavailability, making process control and product performance unpredictable.[13]

Part 2: Troubleshooting Guide

Issue 1: My sample of the Compound is gaining weight and becoming sticky during handling.

-

Probable Cause: You are likely handling the Compound in an environment where the ambient relative humidity is above its CRH.

-

Immediate Solution:

-

Transfer the material to a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide) immediately.

-

If possible, handle the material inside a glove box or an enclosure with controlled low humidity (e.g., purged with dry nitrogen).

-

-

Long-Term Prevention:

-

Environmental Control: Always handle and weigh the Compound in a controlled environment, such as a humidity-controlled chamber or glove box, maintained well below its CRH.[10]

-

Packaging: Store the Compound in tightly sealed containers with a desiccant pouch. For long-term storage, high-barrier packaging like foil pouches or cold-form aluminum blisters is recommended.[10][[“]]

-

Issue 2: The powder shows poor flowability, causing inconsistent results in formulation studies (e.g., capsule filling, blending).

-

Probable Cause: Moisture absorption has led to the formation of liquid bridges between particles, increasing inter-particle cohesion and friction, which ruins powder flow.[1][3]

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor powder flow.

-

Corrective Actions:

-

Add Excipients: Incorporate flow activators or moisture scavengers into your formulation. Adsorbents like magnesium oxide or magnesium carbonate can help protect the active pharmaceutical ingredient (API).[1] Using non-hygroscopic excipients like mannitol can also deflect moisture.[[“]]

-

Granulation: If applicable, consider granulation to improve flow properties. Using a non-aqueous solvent for wet granulation is recommended for hygroscopic materials.[1][10]

-

Issue 3: I am observing new peaks in my analytical chromatogram after storing the Compound for a short period.

-

Probable Cause: The absorbed water is likely causing chemical degradation of the Compound, leading to the formation of impurities.[5][6]

-

Immediate Action:

-

Long-Term Solution: The ultimate solution to prevent chemical degradation is to address the root cause—hygroscopicity. For long-term product stability, exploring alternative, less hygroscopic solid forms of the molecule is a standard industry practice.[13][18][19] This is discussed in the next section.

Part 3: Advanced Solutions & Protocols

When environmental controls are insufficient or impractical for a final drug product, modifying the solid form of the API itself is the most robust solution.

Solid Form Screening: Salt Selection

The hydrochloride (HCl) salt is common but may not be the optimal form regarding physical stability.[20] A salt screening study can identify alternative salt forms (e.g., mesylate, tosylate, succinate) with superior properties.[18][19][20]

Table 1: Hypothetical Comparison of Different Salt Forms

| Salt Form | Hygroscopicity Classification | Onset of Significant Water Uptake (%RH) | Chemical Stability (25°C/60%RH) |

| Hydrochloride | Very Hygroscopic | > 40% | Degradation observed at 1 month |

| Mesylate | Slightly Hygroscopic | > 75% | Stable at 3 months |

| Succinate | Non-hygroscopic | > 90% | Stable at 3 months |

| Free Base | Non-hygroscopic | > 90% | Poor Solubility |

Protocol: Tiered Salt Screening Workflow

This protocol follows a "cascade approach" to efficiently identify viable salt forms.[21]

-

Tier 1: Counterion Selection & Initial Screen

-

Select a diverse range of 10-15 pharmaceutically acceptable counterions based on the pKa of the free base.

-

Dissolve the free base in a suitable solvent (e.g., acetone, ethanol).

-

Add an equimolar amount of each selected acid.

-

Allow for slow evaporation or cooling to induce crystallization.

-

Analyze the resulting solids by X-Ray Powder Diffraction (XRPD) to confirm the formation of new, crystalline salt forms.[19]

-

-

Tier 2: Physicochemical Property Evaluation

-

For all new crystalline salts identified, perform an initial hygroscopicity assessment. A simple method is to store small amounts at various controlled humidity conditions (e.g., in desiccators with saturated salt solutions) for one week and measure weight gain.[3]

-

Perform thermal analysis (DSC/TGA) to assess thermal stability.

-

Select the top 3-5 candidates with acceptable crystallinity and low hygroscopicity.

-

-

Tier 3: In-depth Characterization

-

For the lead candidates, perform detailed hygroscopicity analysis using Dynamic Vapor Sorption (DVS) . This will precisely determine the CRH and the extent of water uptake.[22][23][24]

-

Evaluate aqueous solubility and dissolution rate.

-

Conduct preliminary chemical stability studies under accelerated conditions (e.g., 40°C/75% RH) according to ICH guidelines.[17]

-

-

Tier 4: Final Selection

-

Select the optimal salt form that provides the best balance of stability, solubility, and manufacturability.[19]

Caption: Tiered workflow for pharmaceutical salt screening.

-

Crystal Engineering: Co-crystallization

If a suitable salt form cannot be identified, or for non-ionizable compounds, co-crystallization is a powerful alternative. A co-crystal is a multi-component crystal where the API and a benign co-former are held together by non-ionic interactions, like hydrogen bonds.[5][6][25] Co-crystals can significantly alter physical properties, often reducing hygroscopicity.[5][25][26][27]

The screening process is analogous to salt screening, involving the selection of pharmaceutically acceptable co-formers (often from the GRAS list) and utilizing various crystallization techniques to identify stable, non-hygroscopic co-crystal forms.[6]

References

-

Ang, W. X., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1177. [Link]

-

Dhondale, M. R., Thakor, P., Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 189. [Link]

-

Charles River Laboratories. (n.d.). Salt Screening. Retrieved February 15, 2026, from [Link]

-

Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved February 15, 2026, from [Link]

-

Ang, W. X., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

-

Improved Pharma. (2021, February 14). Salt Screening. [Link]

-

Bohrium. (2022, September 23). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. [Link]

-

MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 15, 2026, from [Link]

-

Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved February 15, 2026, from [Link]

-

PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. Retrieved February 15, 2026, from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 15, 2026, from [Link]

-

Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Retrieved February 15, 2026, from [Link]

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. [Link]

-

SlideShare. (n.d.). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. Retrieved February 15, 2026, from [Link]

-

Karagianni, A., Malamatari, M., & Kachrimanis, K. (2018). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. Pharmaceutics, 10(4), 187. [Link]

-

Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Pharmaceutical Technology. (2013, June 26). Cocrystals Can Improve API Properties, But Will the Recent FDA Guidance Slow Adoption of This Technology?[Link]

-

Dhondale, M. R., Thakor, P., Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

-

Ang, W. X., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

-

ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. Retrieved February 15, 2026, from [Link]

-

Jenck, J. F., & Simpson, M. (n.d.). Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Surface Measurement Systems. [Link]

-

Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

-

SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved February 15, 2026, from [Link]

-

American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

-

Ardena. (n.d.). Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved February 15, 2026, from [Link]

-

TA Instruments. (n.d.). DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. Retrieved February 15, 2026, from [Link]

-

Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

- Google Patents. (n.d.). WO2022049488A1 - Spray dried low hygroscopicity active powder compositions.

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]

-

Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved February 15, 2026, from [Link]

-

Allen Institute. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Retrieved February 15, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved February 15, 2026, from [Link]

-

Medium. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?[Link]

-

Chemistry LibreTexts. (2023, November 6). 21.5: Lattice Energies of Crystals. [Link]

-

Wikipedia. (n.d.). Lattice energy. Retrieved February 15, 2026, from [Link]

Sources

- 1. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. jocpr.com [jocpr.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lattice energy: Definition, Importance and Factors affecting. [allen.in]

- 8. Lattice energy - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]

- 11. ardena.com [ardena.com]

- 12. tainstruments.com [tainstruments.com]

- 13. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services [tricliniclabs.com]

- 14. consensus.app [consensus.app]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH Official web site : ICH [ich.org]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. criver.com [criver.com]

- 19. improvedpharma.com [improvedpharma.com]

- 20. pharmoutsourcing.com [pharmoutsourcing.com]

- 21. onyxipca.com [onyxipca.com]

- 22. public.jenck.com [public.jenck.com]

- 23. skpharmteco.com [skpharmteco.com]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. researchgate.net [researchgate.net]

- 26. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Troubleshooting low solubility of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl in organic solvents

Technical Support Center: 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

This guide provides in-depth troubleshooting for researchers encountering low solubility of 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride (CAS No. 90389-29-0) in organic solvents. The content is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl in a common organic solvent like Dichloromethane (DCM) or Ethyl Acetate, but it has very poor solubility. Why is this happening?

A1: This is expected behavior due to the chemical nature of the compound provided. You are working with a hydrochloride salt, not the freebase form of the amine.[1] Amine hydrochloride salts are ionic compounds, possessing a positively charged ammonium center and a chloride anion.[1] This ionic character makes them behave more like inorganic salts (e.g., sodium chloride) than typical organic molecules.

-

The Causality: The strong ionic and hydrogen-bonding interactions within the crystal lattice of the salt require a significant amount of energy to overcome.[2] Solvents that are highly polar and capable of strong hydrogen bonding, such as water or methanol, are effective at solvating the ions and breaking down this lattice.[3] Conversely, less polar organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, or Toluene lack the polarity and hydrogen-bonding capability to effectively solvate the charged ions, resulting in low solubility.[2]

Q2: Should I just heat the mixture to get it to dissolve?

A2: Gentle heating can be a useful first step and may be sufficient for some applications, particularly if you are using a moderately polar solvent. Increasing the temperature provides the kinetic energy needed to help break intermolecular forces.[4]

However, there are limitations and risks:

-

Limited Efficacy: For highly nonpolar solvents, heating alone is often insufficient to achieve the desired concentration.

-

Compound Stability: While the hydrochloride form is generally stable, prolonged exposure to high temperatures could potentially lead to degradation, depending on the solvent and other components in your reaction mixture.[5]

-

Precipitation on Cooling: The compound may dissolve at an elevated temperature but will likely precipitate out of solution as it cools to room temperature. This can be problematic for reactions that require the substrate to remain in solution for an extended period.

A more robust and chemically sound approach is often required, as detailed in the troubleshooting guide below.

Troubleshooting Guide: Strategies for Solubilization

If you are facing solubility challenges, the following strategies, starting with the most common and effective, should resolve the issue.

Initial Assessment & Troubleshooting Workflow

This workflow diagram outlines the decision-making process for addressing solubility issues with your amine HCl salt.

Caption: Troubleshooting workflow for amine HCl salt solubility.

Strategy 1: Solvent System Optimization

This approach is best for situations where you need to use the salt form directly and are using moderately polar solvents.

Q3: How can I optimize my solvent system without chemically modifying the compound?

A3: You can use a co-solvent approach. By adding a small percentage of a polar, protic solvent, you can dramatically increase the solubility of the HCl salt in a less polar bulk solvent.

-

The Causality: The polar co-solvent (e.g., methanol) directly interacts with and solvates the ionic salt, breaking up the crystal lattice. This solvated complex is now more compatible with the bulk organic solvent.

Experimental Protocol A: Co-Solvent Solubility Test

-

Setup: To your vial containing 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl, add your primary organic solvent (e.g., Dichloromethane).

-

Co-Solvent Addition: Add a polar protic co-solvent (e.g., Methanol or Ethanol) dropwise while stirring. Start with ~5% (v/v) of the total volume.

-

Observation: Observe for dissolution.

-

Heating: If solubility is still limited, gently warm the mixture to 30-40°C.

-

Assessment: This method is successful if a stable, clear solution is formed. Note that this introduces a protic solvent into your system, which must be compatible with your downstream chemistry.

Strategy 2: Conversion to the Freebase (Most Effective Method)

This is the most reliable and widely used method for dissolving amine salts in common aprotic organic solvents.[6]

Q4: What is "freebasing," and how does it improve solubility?

A4: Freebasing is the process of converting the amine salt back to its neutral, or "free," form by treating it with a base.[7] The freebase is a neutral organic molecule, no longer ionic, and is therefore significantly more soluble in a wider range of organic solvents.

-

The Chemistry: The added base (e.g., Sodium Bicarbonate, NaHCO₃) removes the proton from the positively charged nitrogen atom. The amine becomes neutral, and the byproducts are typically water and a simple inorganic salt (e.g., NaCl), which are easily removed.

Caption: Chemical conversion of an amine HCl salt to its freebase.

Experimental Protocol B: Conversion of Amine HCl to its Freebase

This protocol is a standard liquid-liquid extraction procedure.

Materials:

-

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

-

Deionized Water

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

An immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel, beakers, rotary evaporator

Procedure:

-

Dissolution: Dissolve the amine HCl salt in a minimal amount of deionized water. If solubility is low even in water, a small amount of methanol can be added to aid dissolution.

-

Transfer: Transfer the aqueous solution to a separatory funnel.

-

Basification: Slowly add a saturated aqueous solution of Sodium Bicarbonate. You will observe CO₂ gas evolution (effervescence). Continue adding base until the bubbling ceases and the aqueous layer is basic (test with pH paper, target pH ≈ 8-9). This ensures complete conversion to the freebase.

-

Expert Tip: Using a weak base like NaHCO₃ is often preferred over strong bases (like NaOH) to prevent potential side reactions with sensitive functional groups.[6]

-

-

Extraction: Add your chosen organic solvent (e.g., Ethyl Acetate) to the separatory funnel. A volume equal to the aqueous layer is a good starting point.

-

Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

-

Separation: Allow the layers to separate. The organic layer containing your freebase will typically be the top layer if using Ethyl Acetate and the bottom layer if using Dichloromethane.

-

Collection: Drain the organic layer into a clean flask.

-

Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer in the funnel and repeat the extraction (steps 5-7). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine. This helps to remove residual water and inorganic salts from the organic phase.

-

Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

-

Isolation: Filter off the drying agent. The resulting solution now contains your pure freebase amine in the organic solvent, ready for use or for solvent removal via rotary evaporation to isolate the freebase as an oil or solid.

Data Summary: Expected Solubility Properties

| Compound Form | Chemical Nature | High Solubility In... | Low Solubility In... |

| 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl | Ionic Salt | Water, Methanol, Ethanol (Polar, Protic Solvents)[3] | Dichloromethane, Toluene, Hexanes (Aprotic Solvents)[2] |

| 1-(3,5-Difluorophenyl)-N-methylmethanamine (Freebase) | Neutral Organic | Dichloromethane, Ethyl Acetate, THF, Toluene | Water |

References

- Solubility of Things. (n.d.). Methylamine hydrochloride.

- EvitaChem. (n.d.). 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl.

- ChemicalBook. (n.d.). 1-(3,5-DIFLUOROPHENYL)-N-METHYLMETHANAMINE HCL | 90389-29-0.

- ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Quora. (2022). How does the temperature of water affect the solubility of ammonium chloride?

- Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride?

- PubChem. (n.d.). 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride.

- Bryan Research & Engineering. (1998). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS.

- OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.

- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?

- Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube.

- Sciencemadness Discussion Board. (2007). amine salt formation in ketones as solvents.

- ECHEMI. (n.d.). What's the proper way to convert a freebase to hydrochloride?

- MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.

- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.

- AIDIC. (n.d.). Effect of Organic Solvents on Separation of Heat Stable Salts (HSSs) Generated During Carbon Dioxide Absorption Using Amine Solu.

- ECHEMI. (n.d.). Purification of Hydrochloride.

- Reddit. (2024). Amine workup.

- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- Google Patents. (n.d.). KR20170111170A - Novel crystalline form of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n-methylmethanamine salt.

- AiFChem. (2025). 381236-46-0 | 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride.

- ChemScene. (n.d.). 696589-30-7 | 1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride.

- IUPAC. (n.d.). SOLUBILITY DATA SERIES.

- SIELC Technologies. (2018). N-Methylmethanamine hydrochloride.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. Buy 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl (EVT-2829343) | 90389-29-0 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Minimizing side reactions in nucleophilic substitution with 3,5-difluorophenyl amines

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions involving 3,5-difluorophenyl amines. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize side reactions and optimize your synthetic outcomes. The unique electronic properties of the 3,5-difluorophenyl moiety—specifically the inductive electron withdrawal by the two fluorine atoms—present distinct challenges compared to more activated or simple aryl systems. This guide is designed to address these specific issues in a direct question-and-answer format.

Understanding the Core Chemistry: SNAr vs. Catalytic Coupling

Direct nucleophilic aromatic substitution (SNAr) on a 3,5-difluorophenyl ring is challenging. The fluorine atoms are meta to each other, meaning they do not provide the necessary resonance stabilization for the negatively charged Meisenheimer intermediate that is crucial for a classical SNAr mechanism.[1][2] While fluorine's high electronegativity does increase the electrophilicity of the ring carbons, the lack of ortho or para activation makes this pathway kinetically unfavorable under standard conditions.[3]

For this reason, the majority of successful C-N bond formations with 3,5-difluorophenyl amines rely on transition-metal catalysis, most notably the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a robust and versatile pathway, but it is also susceptible to several side reactions if not properly optimized.[4][5] This guide will focus primarily on troubleshooting these catalytic reactions.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My reaction is sluggish or shows no conversion. What are the primary factors to check?

Answer: Low or no conversion in a Buchwald-Hartwig reaction with 3,5-difluorophenyl amine is typically traced back to one of four key components: the catalyst system (palladium precursor and ligand), the base, the solvent, or the reaction setup.

Underlying Cause: The catalytic cycle must be initiated and sustained efficiently.[5] This involves the formation of an active Pd(0) species, oxidative addition of the aryl halide, coordination and deprotonation of the amine, and finally, reductive elimination of the product. A failure at any step will stall the reaction.

Troubleshooting Steps:

-

Evaluate the Catalyst System:

-

Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5] They form the active LPd(0) catalyst more cleanly and efficiently, requiring no induction period. If using a Pd(II) source, reduction to Pd(0) can be inefficient.[4]

-

Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the key steps of the catalytic cycle. For primary anilines like 3,5-difluoroaniline, bulky, electron-rich biaryl phosphine ligands are the gold standard. Ligands like BrettPhos or RuPhos are excellent starting points.[4] Using an inappropriate ligand can lead to catalyst decomposition or a stalled cycle.

-

-

Verify the Base:

-

Basicity and Solubility: A strong, non-nucleophilic base is required to deprotonate the aniline to form the palladium-amido complex. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are most common.[4][5] The base must have some solubility in the reaction solvent to be effective.[6]

-

Base Sensitivity: If your substrate has base-sensitive functional groups (e.g., esters, ketones), a strong base can cause decomposition. In these cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this often requires higher reaction temperatures.[4][5][7]

-

-

Check Solvent and Reaction Setup:

-

Anhydrous & Degassed Conditions: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. The solvent (typically toluene, dioxane, or THF) must be anhydrous and thoroughly degassed. Failure to exclude oxygen and water is a primary cause of catalyst deactivation and low yields.

-

Temperature: While many modern catalyst systems are highly active, challenging couplings may require elevated temperatures (80–110 °C) to drive the reaction to completion.[8]

-

FAQ 2: I'm observing significant diarylation. How can I promote selective monoarylation?

Answer: The formation of a diarylamine (where the product of the first coupling reacts with another molecule of aryl halide) is a common side reaction, especially when the product amine is more reactive than the starting aniline.

Underlying Cause: The newly formed N-aryl aniline product can itself act as a nucleophile in the catalytic cycle. If its rate of coupling is competitive with or faster than the starting 3,5-difluoroaniline, diarylation will occur. This is often the case if the product is less sterically hindered or electronically more activated than the starting material.

Strategies for Minimizing Diarylation:

-